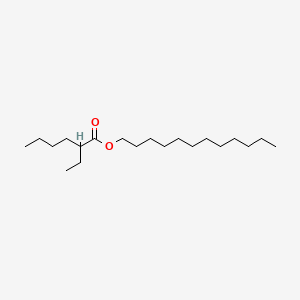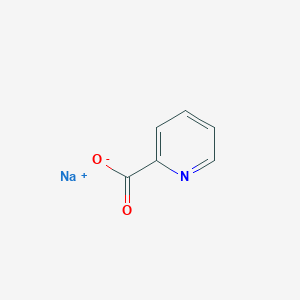![molecular formula C18H39O7P B7824156 2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate CAS No. 75214-09-4](/img/structure/B7824156.png)
2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate
Übersicht
Beschreibung
2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate is an organic compound with the molecular formula C18H39O7P. It is a phosphate ester that features a long hydrophobic dodecyl chain and a hydrophilic phosphate group, making it amphiphilic. This compound is often used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate typically involves the reaction of dodecyl alcohol with ethylene oxide to form 2-[2-[2-(dodecyloxy)ethoxy]ethanol. This intermediate is then reacted with phosphorus oxychloride (POCl3) in the presence of a base, such as pyridine, to yield the final product. The reaction conditions usually require controlled temperatures and anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phosphoric acid.
Esterification: It can react with alcohols in the presence of acid catalysts to form mixed esters.
Oxidation: The dodecyl chain can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Oxidation: Potassium permanganate or other strong oxidizing agents under controlled conditions.
Major Products Formed
Hydrolysis: Dodecyl alcohol and phosphoric acid.
Esterification: Mixed esters depending on the alcohol used.
Oxidation: Oxidized derivatives of the dodecyl chain, such as dodecanoic acid.
Wissenschaftliche Forschungsanwendungen
2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate is used in various scientific research applications, including:
Surfactant Research:
Biological Studies: It is used in studies involving membrane mimetics and lipid bilayers due to its ability to interact with biological membranes.
Pharmaceuticals: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industrial Applications: Used in formulations for personal care products, such as shampoos and lotions, due to its surfactant properties.
Wirkmechanismus
The mechanism of action of 2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate primarily involves its interaction with lipid bilayers and membranes. The hydrophobic dodecyl chain embeds into the lipid bilayer, while the hydrophilic phosphate group interacts with the aqueous environment, stabilizing the membrane structure. This amphiphilic behavior is crucial for its function as a surfactant and in drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-[2-(Octyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate
- 2-[2-[2-(Decyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate
- 2-[2-[2-(Hexadecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate
Uniqueness
2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and its ability to interact with biological membranes, making it particularly useful in applications where membrane interaction is critical.
Eigenschaften
IUPAC Name |
2-[2-(2-dodecoxyethoxy)ethoxy]ethyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-17-18-25-26(19,20)21/h2-18H2,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAGDVDTMKMJIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200571 | |
| Record name | 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52598-24-0, 75214-09-4 | |
| Record name | Ethanol, 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]-, 1-(dihydrogen phosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52598-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laureth-3 phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052598240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laureth-3 phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075214094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURETH-3 PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39X5BD6VJM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![sodium;(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylate](/img/structure/B7824153.png)

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B7824170.png)

![1,4-Bis[4-(di-p-tolylamino)styryl]benzene](/img/structure/B7824186.png)




